molecular formula C14H15N5O B5490771 N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

Cat. No. B5490771
M. Wt: 269.30 g/mol
InChI Key: QLTQLQFWCRQMIW-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide, also known as APC, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide involves the inhibition of specific enzymes and signaling pathways. N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been shown to inhibit the activity of several kinases, including AKT and mTOR, which are involved in cell growth and survival. Additionally, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been shown to inhibit the activity of STAT3, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide are complex and depend on the specific disease and cell type being studied. In cancer cells, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In immune cells, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been shown to modulate cytokine production and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide. One area of research is the development of more potent and specific inhibitors of the signaling pathways targeted by N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide. Additionally, the use of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide in the treatment of other diseases, such as metabolic disorders, is an area of future investigation.
Conclusion:
In conclusion, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide, or N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide, is a small molecule inhibitor that has shown potential therapeutic effects in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, leading to the inhibition of tumor growth and modulation of the immune response. While there are advantages and limitations to using N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide in lab experiments, its potential as a therapeutic agent warrants further investigation in future directions of research.

Synthesis Methods

The synthesis of N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification processes. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In cancer, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In autoimmune disorders, N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide has been studied for its ability to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-[(1S,2R)-2-aminocyclobutyl]-2-pyridin-3-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-11-3-4-12(11)19-14(20)10-7-17-13(18-8-10)9-2-1-5-16-6-9/h1-2,5-8,11-12H,3-4,15H2,(H,19,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQLQFWCRQMIW-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)NC(=O)C2=CN=C(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)NC(=O)C2=CN=C(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

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